Ruxolitinib-alkyne
Description
Properties
Molecular Formula |
C₁₈H₁₉N₅ |
|---|---|
Molecular Weight |
305.38 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Ruxolitinib Alkyne
Strategies for Alkyne Moiety Introduction into Ruxolitinib (B1666119) Scaffold
The introduction of an alkyne functional group onto the Ruxolitinib scaffold is a key strategy for creating a versatile precursor amenable to further chemical modification. This approach allows for the systematic generation of analog libraries, which are instrumental in exploring the structural requirements for kinase inhibition and selectivity. The terminal alkyne acts as a reactive partner in various coupling reactions, most notably in cycloadditions, enabling the covalent linking of diverse molecular fragments to the core structure.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Analog Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry" and has been effectively utilized in the synthesis of Ruxolitinib analogs. nih.govacs.orgsemanticscholar.orgnih.gov This reaction covalently links a terminal alkyne (on the Ruxolitinib precursor) and an azide-containing building block to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgnih.govrsc.org In the context of Ruxolitinib, the triazole ring acts as a bioisosteric replacement for the native pyrazole (B372694) ring, a strategy intended to enhance synthetic accessibility while maintaining or altering the biological activity profile. acs.org
The CuAAC reaction is highly efficient and demonstrates remarkable functional group tolerance, allowing for the incorporation of a wide array of substituents from commercially available or readily synthesized azides. acs.org The standard conditions for this transformation typically involve a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a solvent mixture such as tert-butanol (B103910) and water. acs.org This methodology has been successfully applied to generate libraries of Ruxolitinib-like triazoles featuring diverse functional groups, including alcohols, epoxides, esters, and various heterocycles. acs.org
Development of Alkyne Precursors and Synthetic Protocols
A robust and high-yielding synthesis of the terminal alkyne precursor is fundamental to building Ruxolitinib analog libraries. A reported protocol begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. acs.org The synthesis proceeds through a series of key steps:
Halogen Exchange: The initial chloropyrimidine is converted to 4-iodo-7H-pyrrolo[2,3-d]pyrimidine in quantitative yield using aqueous hydrogen iodide. This step is crucial as the iodo-derivative is more reactive in subsequent cross-coupling reactions. acs.org
Sonogashira Coupling: The heteroaryl iodide is then coupled with trimethylsilylacetylene (B32187) under standard Sonogashira conditions. This palladium- and copper-catalyzed cross-coupling reaction efficiently installs the protected alkyne moiety onto the pyrrolopyrimidine core. acs.org
Deprotection: The final step involves the removal of the trimethylsilyl (B98337) (TMS) protecting group to furnish the free terminal alkyne, which is the key precursor for the CuAAC reaction. acs.org
This established protocol provides reliable access to the necessary alkyne-functionalized scaffold in high yields, facilitating its use in combinatorial chemistry approaches. acs.org
Parallel Synthesis Approaches for Ruxolitinib Analog Libraries
Parallel synthesis is a powerful tool for rapidly generating a multitude of distinct but structurally related compounds. For Ruxolitinib, this approach has been employed to create libraries of analogs from the alkyne precursor, enabling efficient exploration of structure-activity relationships (SAR). acs.org The use of the CuAAC reaction is particularly well-suited for parallel synthesis due to its reliability, broad substrate scope, and uniform reaction conditions. acs.orgsemanticscholar.org
Solution-Phase Parallel Synthesis Methodologies
A convenient solution-phase parallel synthesis methodology has been developed for creating triazole-derived Ruxolitinib analogs. nih.govacs.orgscispace.com This method avoids the complexities of solid-phase synthesis while still allowing for straightforward purification. The key feature of this approach is conducting the CuAAC reactions in parallel within centrifuge tubes. acs.org
After the reaction is complete, the desired product is precipitated from the reaction mixture. The solid product is then easily isolated by centrifugation, decanting the supernatant, and washing. This precipitation and centrifugation protocol circumvents the need for laborious column chromatography for each analog, significantly accelerating the purification process. nih.govacs.org The resulting compounds are obtained in high purity, making them suitable for direct use in biological screening and profiling. nih.govacs.org This method's tolerance for various functional groups at the azide (B81097) building block has been demonstrated through the preparation of a diverse library. acs.org
The table below showcases a selection of analogs prepared using this solution-phase parallel synthesis methodology, highlighting the diversity of the azide building blocks incorporated.
| Compound ID | R Group on Azide | Yield (%) |
| 4a | Benzyl | 95 |
| 4b | 4-Methoxybenzyl | 94 |
| 4c | (R)-1-Phenylethyl | 95 |
| 4d | (S)-1-Phenylethyl | 96 |
| 4e | 2-(Methoxycarbonyl)ethyl | 91 |
| 4f | 3-Hydroxypropyl | 89 |
| 4g | (R)-Glycidyl | 92 |
| 4h | Propargyl | 85 |
Data sourced from Gehringer et al., ACS Comb. Sci. 2015. acs.org
Optimization of Synthetic Routes for Ruxolitinib-Alkyne Derivatives
Stereoselective Synthesis of Ruxolitinib Enantiomers and Alkyne Derivatives
Ruxolitinib is a chiral molecule, with the (R)-enantiomer being the active pharmaceutical ingredient. Therefore, stereocontrol is a critical aspect of its synthesis. While the primary parallel synthesis approach focuses on derivatizing the existing Ruxolitinib scaffold, the methodology itself offers a powerful route to generating new chiral analogs. acs.org
Instead of performing a complex asymmetric synthesis for each new analog, chirality can be introduced by using enantiopure azide building blocks in the CuAAC reaction. acs.org Many such chiral azides are readily available, for instance, from the natural chiral pool. This strategy allows for the straightforward, stereoselective synthesis of a wide range of chiral this compound derivatives. The high enantiopurity of the starting azide is directly transferred to the final triazole product, bypassing the need for challenging optimization of asymmetric reactions for each individual substrate. acs.org This approach was demonstrated through the reaction of the this compound precursor with the (R) and (S) enantiomers of 1-azido-1-phenylethane, which produced the corresponding diastereomeric products in high yield and purity. acs.org
Molecular and Cellular Mechanism of Action Studies Utilizing Ruxolitinib Alkyne
Investigation of JAK1/JAK2 Kinase Inhibition at the Molecular Level
Ruxolitinib (B1666119) is a potent and selective inhibitor of both JAK1 and JAK2. frontiersin.orgdrugbank.com The addition of an alkyne group to create ruxolitinib-alkyne provides a valuable chemical tool to dissect the molecular interactions between the inhibitor and its target kinases.
ATP-Competitive Binding Site Analysis with this compound Probes
Ruxolitinib functions as an ATP-competitive inhibitor, binding to the catalytic site within the kinase domain of JAK1 and JAK2. invivogen.comnih.gov This binding action obstructs the normal signaling process. The alkyne tag on this compound allows for its use as a probe in competitive active-site binding assays. These assays help to confirm that the inhibitor directly competes with ATP for the same binding location.
The terminal alkyne on this compound enables its use in "click chemistry" reactions. This allows researchers to attach reporter molecules, such as fluorophores or biotin (B1667282), to the probe after it has bound to its target. This technique, a form of activity-based protein profiling (ABPP), can be used to visualize and quantify the engagement of the inhibitor with JAK1 and JAK2 within a complex cellular environment. nih.govresearchgate.net By competing with the binding of these clickable probes, other potential inhibitors can be evaluated for their ability to engage the same ATP-binding pocket.
Structural Insights into JAK2 Inhibition through Ligand-Bound Forms
While a crystal structure of this compound bound to JAK2 is not explicitly detailed in the provided search results, extensive structural work has been done on ruxolitinib and its analogs with JAK2. nih.govnih.govacs.org These studies reveal that ruxolitinib binds deep within the ATP-binding site of the JAK2 kinase domain. nih.gov Key interactions include hydrogen bonds with hinge region residues Glu930 and Leu932, which are critical for anchoring the inhibitor. nih.govresearchgate.net The pyrrolopyrimidine core of ruxolitinib is essential for this interaction. nih.gov
The hydrophobic and flexible nature of the gatekeeper residue, Met929, in JAK2 accommodates the structure of ruxolitinib, contributing to its high affinity and selectivity. nih.gov The development of this compound was guided by these structural insights, with the alkyne group being strategically placed at a position that does not interfere with these crucial binding interactions. nih.gov This rational design ensures that the probe retains the inhibitory activity and binding mode of the parent compound, making it a reliable tool for studying JAK2 inhibition.
Impact on Downstream JAK-STAT Signaling Pathway Components in Cellular Models
The inhibition of JAK1 and JAK2 by ruxolitinib and its alkyne derivative has profound effects on the downstream components of the JAK-STAT signaling pathway. frontiersin.orginvivogen.comnih.govnih.gov This pathway is a primary route for cytokine and growth factor signaling, and its dysregulation is implicated in various diseases. drugbank.com
Phosphorylation of STAT Proteins (e.g., STAT3, STAT5) Inhibition
Upon activation by cytokines, JAKs phosphorylate members of the Signal Transducer and Activator of Transcription (STAT) family of proteins. inca.gov.br Ruxolitinib has been shown to effectively inhibit the phosphorylation of key STAT proteins, including STAT3 and STAT5. frontiersin.orgnih.gov In various cellular models, treatment with ruxolitinib leads to a dose-dependent decrease in the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5). researchgate.netresearchgate.net For instance, in glioblastoma cell spheroids, ruxolitinib administration significantly reduced the levels of p-STAT1 and p-STAT3. jkns.or.kr Similarly, in models of Hodgkin lymphoma, ruxolitinib treatment resulted in a significant decrease in both p-STAT3 and p-STAT5. researchgate.net This inhibition of STAT phosphorylation is a direct consequence of blocking the catalytic activity of JAK1 and JAK2, preventing the downstream signal transduction. drugbank.com
| Cell Line/Model | Treatment | Effect on STAT Phosphorylation |
| Glioblastoma Spheroids | Ruxolitinib (200 nM) | Decreased p-STAT1 and p-STAT3. jkns.or.kr |
| Hodgkin Lymphoma Cells | Ruxolitinib | Dose-dependent decrease in p-STAT3 and p-STAT5. researchgate.net |
| Tamoxifen-Resistant Breast Cancer Cells | Ruxolitinib | Attenuated STAT3 phosphorylation. researchgate.net |
| CBFA2T3::GLIS2 AML Cells | Ruxolitinib | Decreased p-STAT3 and p-STAT5. researchgate.net |
Regulation of Cytokine Expression in Preclinical Settings
The inhibition of the JAK-STAT pathway by ruxolitinib leads to a significant reduction in the expression and secretion of various pro-inflammatory cytokines. invivogen.comnih.govnih.gov In human macrophages, ruxolitinib was found to repress the expression of a majority of cytokines induced by lipopolysaccharide (LPS). nih.gov Notably, the production of major inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) was significantly downregulated at both the mRNA and protein levels. nih.govnih.gov
Further studies have shown that ruxolitinib can also inhibit the expression of other cytokines and chemokines, including IL-27, CCL2, CXCL9, CXCL10, and CXCL11. nih.gov This broad anti-inflammatory effect is largely attributed to the blockade of the IFN-β/JAK/STAT signaling cascade. nih.gov In murine models of hemophagocytic lymphohistiocytosis, ruxolitinib treatment significantly reduced the serum levels of TNF-α and IL-6. nih.gov This demonstrates the potent ability of ruxolitinib and, by extension, its alkyne probe, to modulate the cytokine environment in preclinical models of inflammatory diseases.
Exploration of Cellular Uptake Mechanisms of Ruxolitinib and Analogs in Research
Understanding how ruxolitinib and its analogs enter cells is crucial for optimizing their therapeutic potential. Research suggests that ruxolitinib can cross plasma membranes through passive diffusion. nih.gov Studies using MAS NMR NOESY spectra have shown that ruxolitinib molecules can incorporate into the lipid bilayer of vesicles, specifically in the upper chain and glycerol (B35011) region. nih.gov The high mobility of the drug within the membrane suggests a predisposition for a passive uptake mechanism. nih.gov
In addition to passive diffusion, transporter-mediated uptake is also being investigated. Cellular uptake studies have indicated that ruxolitinib is a substrate for the multidrug and toxin extrusion proteins MATE1 and MATE2-K. researchgate.net However, it does not appear to be a substrate for OAT3 and OCT2. researchgate.net The development of clickable chemical probes like this compound offers a powerful method to further investigate these uptake mechanisms. rsc.org By attaching a fluorescent tag via click chemistry, the intracellular localization and accumulation of the drug can be visualized and quantified, providing deeper insights into the specific transporters and pathways involved in its cellular entry. nih.gov
Passive Diffusion and Membrane Interaction Studies
While direct, comprehensive studies on the membrane interaction of the this compound probe are limited, extensive biophysical research on its parent compound, Ruxolitinib, provides critical insights into its cellular uptake and membrane behavior. These studies are foundational for understanding how the alkyne-modified version likely interacts with cellular barriers, as the core molecular structure responsible for these physical properties is retained. vulcanchem.com The cellular uptake mechanism for Ruxolitinib has been a subject of investigation, with evidence pointing towards a passive diffusion model across the plasma membrane into the cytosol. nih.gov
Research employing various biophysical techniques has been conducted to characterize the interaction of Ruxolitinib with lipid membranes. nih.gov Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy revealed that Ruxolitinib molecules incorporate into the lipid bilayer of vesicles, specifically localizing in the upper chain and glycerol region. nih.gov This intercalation into the membrane is characterized by a high degree of mobility, including both molecular rotation and movement along the membrane normal. nih.gov This dynamic behavior within the membrane is a strong indicator of the molecule's predisposition for a passive cellular uptake mechanism. nih.gov
| Biophysical Parameter | Membrane Model | Observation | Implication | Reference |
|---|---|---|---|---|
| Molecular Location | Vesicle Lipid Bilayer | Incorporates into the upper chain/glycerol region. | Indicates direct membrane intercalation. | nih.gov |
| Molecular Dynamics | Vesicle Lipid Bilayer | High mobility within the membrane (rotation and normal movement). | Supports a passive diffusion mechanism for cellular entry. | nih.gov |
| Lipid Chain Order | Lipid Bilayer | Causes increased disorder of the lipid chains. | The drug molecule disrupts the tight packing of lipids. | nih.gov |
| Membrane Integrity (Dithionite Permeation) | POPC LUVs | 1.6-fold increase in dithionite (B78146) permeation. | Slightly affects the integrity of pure POPC membranes. | nih.gov |
| Membrane Integrity (Dithionite Permeation) | POPC/Cholesterol LUVs | No significant influence on the rate of permeation. | Membrane integrity is maintained in cholesterol-containing membranes. | nih.gov |
These findings collectively suggest that Ruxolitinib, and by extension this compound, likely enters cells via passive diffusion. The molecule inserts itself into the upper region of the lipid bilayer, which increases the membrane's fluidity and disorder without causing significant leakage or loss of integrity. nih.gov This mode of entry allows the compound to reach its intracellular targets, the Janus kinases (JAKs), to exert its inhibitory effects. nih.govdrugbank.com
Applications of Ruxolitinib Alkyne As a Chemical Biology Tool and Probe
Activity-Based Protein Profiling (ABPP) for Target Identification and Validation
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in native biological systems. nih.gov ABPP utilizes active site-directed chemical probes to covalently label active enzymes within a complex proteome. nih.govbiorxiv.org Ruxolitinib-alkyne is well-suited for this approach, acting as a probe to identify and validate the cellular targets of the Ruxolitinib (B1666119) scaffold.
The use of an alkyne tag is central to modern ABPP, offering significant advantages over older methods that used bulky reporter tags. mdpi.comnih.gov The small, sterically minimal alkyne group on this compound generally does not disrupt the compound's binding affinity for its targets and allows for better cell permeability, enabling the profiling of active proteins in living cells. mdpi.comnih.gov
The general workflow for using an alkyne-tagged probe like this compound in a chemoproteomics experiment is as follows:
Labeling: Live cells or cell lysates are incubated with the this compound probe, which binds to its protein targets. genesandcancer.com
Lysis: The cells are lysed to release the probe-labeled proteins.
Click Chemistry: The proteome is then treated with a reporter molecule containing an azide (B81097) group, such as biotin-azide. The copper-catalyzed click reaction specifically and covalently links the biotin (B1667282) reporter to the alkyne-tagged probe that is bound to its target proteins. nih.govgenesandcancer.com
Enrichment and Identification: The biotin-tagged proteins are captured and enriched using streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified using mass spectrometry. genesandcancer.com
This "tag-free" approach provides a modular and efficient method for identifying the specific protein interaction partners of the inhibitor within the entire proteome. mdpi.com
The primary application of this compound in ABPP is the identification of its protein targets. The parent compound, Ruxolitinib, is a well-characterized inhibitor of JAK1 and JAK2. vulcanchem.com Chemoproteomic studies using this compound can confirm these primary targets in a cellular context and uncover additional, previously unknown "off-targets."
Research has utilized the this compound scaffold not just for identification but also for drug discovery and engineering. By employing copper-catalyzed azide-alkyne cycloaddition, libraries of Ruxolitinib-like triazole analogues have been synthesized. nih.gov This strategy led to the successful identification of a derivative with an inverted selectivity profile. vulcanchem.comnih.gov While Ruxolitinib is most potent against JAK1/2, this research yielded a moderately potent JAK3 inhibitor with high selectivity against other JAK family members. nih.gov This demonstrates the power of using the alkyne-tagged parent compound as a starting point for exploring and modulating kinase target profiles.
While the primary targets of Ruxolitinib are kinases, the ABPP methodology is capable of identifying any protein that interacts with the probe, including non-kinase targets. mdpi.com Large-scale studies have shown that many clinical kinase inhibitors interact with non-kinase proteins, which can be crucial for understanding their full biological effects and potential side effects. mdpi.comtum.de
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|
| Ruxolitinib (Parent Compound) | JAK1 | 3.3 | >130-fold selective for JAK1/2 over JAK3 |
| Ruxolitinib (Parent Compound) | JAK2 | 2.8 | |
| Ruxolitinib-Derived Analogue | JAK3 | 35 | Highly selective against other JAKs |
Kinome and Proteome Profiling
Beyond identifying individual targets, this compound is a valuable tool for kinome and proteome-wide profiling. Kinome profiling aims to create a comprehensive map of all the kinases that an inhibitor interacts with in a biological system. carterra-bio.com This is critical for understanding the inhibitor's mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects that could lead to toxicity. tum.de
A comprehensive assessment of kinase selectivity is essential in drug development. Platforms like KINOMEscan® are used to screen inhibitors against hundreds of human kinases to quantify their binding affinities. guidetopharmacology.org Data from such screens for the parent compound, Ruxolitinib, reveal its high affinity for JAK family members and identify a range of lower-affinity off-target kinases. guidetopharmacology.org
The this compound probe allows for a similar assessment but within a more complex cellular environment through competitive ABPP. biorxiv.org In this setup, cells are pre-treated with the non-tagged inhibitor (Ruxolitinib) at various concentrations before the addition of the this compound probe. The parent inhibitor competes with the probe for binding to target kinases. A decrease in the signal from the probe at a particular kinase indicates that it is a target of the inhibitor. This method provides a direct measure of target engagement and selectivity inside the cell. biorxiv.org
| Kinase Target | Binding Affinity (Kd, nM) |
|---|---|
| JAK2 | 0.0 |
| TYK2 | 0.9 |
| JAK3 | 2.0 |
| JAK1 | 3.4 |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
Bioconjugation and Immobilization Strategies in Research
The alkyne handle on this compound makes it an ideal molecule for bioconjugation and immobilization. vulcanchem.commdpi.com Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, while immobilization involves attaching a molecule to a solid support. biorxiv.org The highly specific and efficient nature of the CuAAC reaction allows this compound to be reliably conjugated to various substrates without harsh reaction conditions that could damage sensitive biomolecules. nih.govnih.gov
Strategies include:
Conjugation to Fluorophores: Linking this compound to a fluorescent dye-azide enables direct visualization of the inhibitor's localization within cells using fluorescence microscopy.
Immobilization on Beads: Attaching this compound to azide-functionalized agarose (B213101) or magnetic beads creates an affinity matrix. nih.gov This matrix can be used to "pull down" interacting proteins from a cell lysate, a technique known as affinity purification mass spectrometry (AP-MS).
Immobilized this compound probes are powerful tools for studying ligand-receptor interactions. nih.gov By incubating a cell lysate with the Ruxolitinib-functionalized beads, researchers can isolate and identify binding partners, including primary receptors, downstream signaling proteins, and previously uncharacterized interactors. This provides direct biochemical evidence of target engagement. mdpi.com
Furthermore, molecular dynamics simulations have been used to model the specific interactions between Ruxolitinib and the binding cavity of its primary target, the JAK2 JH1 domain. mdpi.comnih.gov These models show that the inhibitor is stabilized by multiple hydrophobic and hydrogen bond interactions, which in turn stabilizes the kinase in an inactive conformation. mdpi.com Experimental data from pull-down assays using this compound can be used to validate and refine these computational models, providing a more complete picture of how the ligand-receptor interaction leads to kinase inhibition.
Development of Novel Analogs and Probes for Mechanistic Studies
The functionalization of ruxolitinib with a terminal alkyne group has created a versatile chemical biology tool. vulcanchem.com This modification allows for the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to efficiently synthesize libraries of ruxolitinib analogs. nih.gov This strategy enables the exploration of structure-activity relationships and the development of specialized probes to investigate the mechanistic details of Janus kinase (JAK) signaling. vulcanchem.comnih.gov By systematically introducing diverse functional groups via the alkyne handle, researchers can fine-tune the pharmacological properties of the parent molecule, leading to the creation of novel inhibitors with unique characteristics for in-depth biological studies. nih.gov
Design of Selective Inhibitors with Inverted Selectivity Profiles
A key application of this compound is in the rational design of new inhibitors with altered or "inverted" selectivity for different members of the JAK family. nih.govacs.org Ruxolitinib itself is a potent inhibitor of JAK1 and JAK2. mdpi.com However, understanding the specific roles of other JAK isoforms, such as JAK3 and TYK2, requires selective inhibitors for those targets. mdpi.comnih.gov
Leveraging a structural model of ruxolitinib's binding mode to JAK2, a structure-based design hypothesis was developed to invert this selectivity profile. nih.govacs.org The strategy involved using the this compound precursor to generate a library of triazole-containing analogs. The goal was to introduce chemical groups that would create favorable interactions with residues in the binding sites of other JAKs, particularly JAK3, while potentially disrupting the optimal interactions with JAK1 and JAK2. nih.gov
This approach successfully identified a moderately potent JAK3 inhibitor with an IC₅₀ of 35 nM. nih.govacs.org Crucially, this compound exhibited high selectivity against the other JAK family members, representing a successful inversion of the original selectivity profile of ruxolitinib. nih.govacs.org This work demonstrates how the this compound scaffold can be used as a starting point to systematically engineer inhibitors with tailored selectivity, providing valuable tools to dissect the distinct functions of individual JAK enzymes. jci.org
Table 1: Inhibitory Profile of a Ruxolitinib Analog with Inverted Selectivity
| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Reference |
| Ruxolitinib | JAK1/JAK2 | Low nM | Selective for JAK1/JAK2 | mdpi.com |
| Ruxolitinib Analog | JAK3 | 35 | Highly selective for JAK3 over other JAKs | nih.govacs.org |
Covalent Binding Mode Investigations with Alkyne Derivatives
The alkyne group on ruxolitinib derivatives serves not only as a handle for synthesizing analog libraries but also as a probe for investigating how these new molecules interact with their targets. vulcanchem.comnih.gov In the pursuit of inverted selectivity, the development of the selective JAK3 inhibitor led to investigations into its specific binding mechanism. nih.govacs.org
The design strategy that produced the selective JAK3 inhibitor suggested the potential for a covalent binding mode. nih.govacs.org Docking studies and computational models indicated that an aryl group on the novel analog could be positioned to form a covalent bond with the sulfur atom of a cysteine residue, Cys909, which is present in the JAK3 active site. mdpi.com This type of interaction, where the inhibitor forms a permanent bond with its target, can lead to prolonged and potent inhibition.
The use of alkyne-containing probes is a recognized method for verifying such covalent interactions. nih.gov In a similar methodological approach, an alkyne-tagged analog of a different kinase inhibitor, xanthatin, was used to confirm its covalent modification of JAK2. nih.gov The alkyne tag allowed for "clicking" on a reporter molecule (like rhodamine-azide), which enabled the visualization and identification of the covalently bound protein. nih.gov The research that led to the JAK3-selective ruxolitinib analog pointed to a similar potential, where the designed compound may act as a covalent inhibitor, a hypothesis enabled by the initial alkyne derivatization. nih.govacs.orgmdpi.com
Structure Activity Relationship Sar and Computational Studies of Ruxolitinib Alkyne Analogs
Elucidation of Key Structural Features for Kinase Inhibition
The inhibitory activity of ruxolitinib (B1666119) and its analogs is fundamentally linked to specific structural features that dictate their interaction with the ATP-binding pocket of JAK enzymes. The pyrrolo[2,3-d]pyrimidine core is a critical pharmacophore, essential for binding to the JAK kinase domain. vulcanchem.com This core, along with a pyrazole (B372694) ring and a cyclopentyl group, forms the foundational structure for kinase inhibition. vulcanchem.com The nitrile group also plays a significant role in enhancing binding affinity. vulcanchem.com
A crucial interaction for the potency of ruxolitinib and its derivatives is the formation of hydrogen bonds with the hinge region of the kinase. aacrjournals.org The pyrrolopyrimidine core of ruxolitinib forms key hydrogen-bonding interactions with the main chain atoms of glutamate (B1630785) (Glu930) and leucine (B10760876) (Leu932) in the hinge region of JAK2. aacrjournals.org These interactions anchor the inhibitor in the ATP-binding site. aacrjournals.orgdtu.dk The triazolopyridine scaffold, found in some ruxolitinib-derived analogs, also functions as an ATP mimetic, forming a critical hydrogen bond with a tyrosine residue (Tyr931) in the hinge region. nih.gov The adjacent amide group in these analogs can form an additional hydrogen bond with Leu932. nih.gov The modification of the ruxolitinib scaffold through the introduction of a triazole ring, facilitated by the alkyne group, allows for the exploration of these and other hinge-binding interactions. nih.gov
Beyond the hinge region, other residues within the ATP-binding site are vital for the affinity and selectivity of ruxolitinib analogs. Van der Waals hydrophobic interactions with residues in the P-loop (such as Leu855 and Gly856) and the DFG motif (like Asp994) contribute significantly to the binding of ruxolitinib to JAK2. aacrjournals.org The conformation of the G-loop, particularly the interaction between Asn859 and Asp994, has been identified as a structural determinant for JAK2 selectivity. acs.org For instance, a G-loop conformation where these residues are not within hydrogen-bonding distance is associated with higher JAK2 selectivity. acs.org
Furthermore, studies have highlighted the importance of bulky residues N-terminal to the DFG motif (DFG-1) in controlling inhibitor binding mode and affinity, offering a strategy for designing highly selective inhibitors. acs.org The shape complementarity between the inhibitor and the ATP-binding site, which is influenced by these specific residue interactions, plays a significant role in determining the high activity of ruxolitinib towards JAK2. aacrjournals.org
Rational Design and Synthesis of Modified Ruxolitinib Derivatives
The presence of the alkyne handle on the ruxolitinib scaffold provides a powerful tool for the rational design and synthesis of new derivatives. This functional group allows for the straightforward creation of diverse analogs using click chemistry, enabling systematic exploration of the chemical space around the core molecule. nih.gov
A primary goal in modifying ruxolitinib has been to alter its selectivity profile across the JAK family. The parent compound, ruxolitinib, potently inhibits JAK1 and JAK2. vulcanchem.com However, by leveraging structural insights and binding models, researchers have formulated design hypotheses to invert this selectivity. nih.govvulcanchem.com This has led to the successful identification of compounds with modified selectivity, including a JAK3 inhibitor with a potency of 35 nM and high selectivity against other JAK family members. nih.govvulcanchem.com Such modifications are crucial for developing targeted therapies with potentially fewer off-target effects. vulcanchem.com The ability to tune inhibitor selectivity through these structural modifications highlights the value of the ruxolitinib-alkyne platform in medicinal chemistry. vulcanchem.com
Table 1: Selectivity Profiles of Ruxolitinib and a Modified Analog
| Compound | Target | Potency (IC₅₀/Kᵢ) | Selectivity | Key Structural Modification |
|---|---|---|---|---|
| Ruxolitinib | JAK1 | 3.3 nM | >130-fold vs JAK3 | - |
| Ruxolitinib | JAK2 | 2.8 nM | >130-fold vs JAK3 | - |
| Modified Analog | JAK3 | 35 nM | High vs other JAKs | Triazole modification via alkyne |
Data sourced from multiple studies. nih.govvulcanchem.com
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding the interactions between this compound analogs and their kinase targets at an atomic level. ijpras.comrsc.org These techniques provide insights into binding modes, conformational changes, and the energetic landscapes of these interactions.
Molecular docking studies are routinely used to predict how small molecules orient themselves within the active site of a protein. cabidigitallibrary.org For ruxolitinib and its derivatives, docking simulations have been used to propose binding modes within the JAK2 ATP-binding site. nih.govnih.gov These models help to explain the observed SAR and guide the design of new analogs. nih.gov For example, docking has revealed how triazolopyridine-based derivatives can fit into the active sites of both JAK and HDAC proteins. nih.govtandfonline.com
Molecular dynamics simulations offer a more dynamic picture of the ligand-protein complex, revealing how the system behaves over time. nih.gov MD simulations of ruxolitinib bound to the JAK2 kinase domain (JH1) have shown that the inhibitor induces a less flexible, more rigid structure, similar to the inactive form of the kinase. nih.gov This stabilization of an inactive conformation is a key aspect of its inhibitory mechanism. nih.gov These simulations can also predict conformational changes in both the ligand and the protein upon binding, which is crucial for understanding the nuances of molecular recognition and for the rational design of next-generation inhibitors. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ruxolitinib |
| This compound |
| Filgotinib |
| SAHA (Vorinostat) |
| ACY-1215 |
| Fedratinib |
| Baricitinib |
| Momelotinib |
| Pacritinib |
| Ilginatinib |
| Lestaurtinib |
| AT9283 |
| Gandotinib |
| Itacitinib |
| Upadacitinib |
| Tofacitinib |
| Gö6976 |
| Crizotinib |
| Erdafitinib |
| Ponatinib |
| Imatinib |
| GSK2141795 (Uprosertib) |
| Rocelitinib |
| Gefitinib |
| Erlotinib |
| Afatinib |
| Osimertinib |
| Deuruxolitinib |
| BMS-911172 |
| Quercetin |
| Dalbergioidin |
| N-methyltyramine |
| Candicine |
| Diphysolone |
| Rapamycin (B549165) |
| Tacrolimus |
| SAFit2 |
| Ascomycin |
| Pimecrolimus |
| Rosavin |
| Salidroside |
| Curcumin |
| Apigenin |
| Uvaricin |
| Ruscogenin |
| Neoruscogenin |
| Pumicalagin |
| Castalagin |
Advanced Methodologies in Ruxolitinib Alkyne Research
Mass Spectrometry-Based Proteomics for Target Deconvolution
Mass spectrometry-based proteomics has become an indispensable tool for the unbiased, system-wide identification of protein targets of drug candidates, a process known as target deconvolution. ki.se This is particularly crucial for compounds identified through phenotypic screens, where the molecular target is often unknown. For Ruxolitinib-alkyne, these techniques can be used to identify both its intended targets (on-targets) and unintended binding partners (off-targets), which is critical for understanding its full pharmacological profile and potential side effects.
Several proteomics strategies are employed for this purpose. One common approach involves affinity-based enrichment, where this compound is used as a "bait" to capture its binding proteins from a complex biological sample, such as a cell lysate. europeanreview.org The alkyne tag on the molecule facilitates its attachment to a solid support or a reporter molecule (like biotin) via click chemistry. europeanreview.org The captured proteins are then identified and quantified using mass spectrometry.
Label-free methods offer an alternative approach that avoids chemical modification of the drug molecule. unige.ch Techniques like the Cellular Thermal Shift Assay coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling) assess changes in protein thermal stability upon ligand binding. unige.ch This method can reveal not only direct drug targets but also downstream effectors, providing insights into the compound's mechanism of action. unige.ch Other label-free methods include "stability of proteins from rates of oxidation (SPROX)" and drug affinity responsive target stability (DARTS), which also measure changes in protein stability or conformation upon drug binding. unige.ch
Capture Compound Mass Spectrometry (CCMS) is another powerful platform for identifying small molecule-protein interactions. criver.com This technology uses trifunctional molecules to capture on- and off-target binding sites, aiding in target deconvolution, lead optimization, and even the identification of new uses for existing drugs. criver.com These proteomic approaches provide a global view of a compound's interactions within the proteome, offering crucial data for medicinal chemistry and drug development programs. omicscouts.com
X-ray Crystallography and Structural Biology of JAK-Inhibitor Complexes
X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, including protein-drug complexes. While a crystal structure of this compound specifically with a JAK protein is not yet publicly available, the structural biology of Ruxolitinib (B1666119) and other JAK inhibitors provides critical insights into their binding mechanisms. nih.gov
Recently, the first crystal structures of the JAK2 kinase domain in complex with Ruxolitinib and another inhibitor, fedratinib, were determined. nih.gov These structures revealed the precise interactions between the drugs and the ATP-binding site of the enzyme. nih.gov For Ruxolitinib, the pyrrolo[2,3-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors. vulcanchem.comnih.gov The nitrile group and the cyclopentyl moiety also contribute to the compound's high binding affinity and selectivity for JAK1 and JAK2 over other kinases like JAK3 and TYK2. vulcanchem.comnih.gov
This structural information is invaluable for several reasons. It confirms the binding mode of Ruxolitinib, validating previous molecular modeling studies. It also explains the basis for its selectivity and provides a rational foundation for the design of new, more potent, or more selective inhibitors. nih.gov For example, understanding the shape and electrostatic properties of the JAK2 active site allows for the design of new molecules that can exploit specific features of the binding pocket to improve their pharmacological properties. nih.gov The availability of these co-crystal structures is a significant advancement, as Ruxolitinib was one of the few FDA-approved kinase inhibitors that for a long time lacked a crystal structure with its target protein. nih.govdtu.dk
Biochemical and Biophysical Characterization Techniques
A variety of biochemical and biophysical techniques are essential for characterizing the interaction between this compound and its target kinases. These methods provide quantitative data on binding affinity, inhibitory activity, and the kinetics of the interaction.
These techniques are often used in a complementary fashion to build a complete picture of a drug's behavior. For instance, a high-throughput kinase assay might be used to screen a library of compounds, followed by more detailed biophysical studies on the most promising hits to determine their binding affinity and mechanism of action.
Enzymatic Assays for Kinase Activity Assessment
Enzymatic assays are the workhorses of kinase drug discovery, providing a direct measure of a compound's ability to inhibit the catalytic activity of a kinase. bmglabtech.com These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP, and then measuring the amount of phosphorylated substrate produced. bmglabtech.com
For Ruxolitinib and its analogs, these assays are used to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. nih.gov A variety of detection methods can be used, including radiometric assays that use radioactively labeled ATP (like ³³P) and luminescence-based assays like ADP-Glo™. bmglabtech.comreactionbiology.combpsbioscience.com The ADP-Glo™ assay, for example, measures the amount of ADP produced in the kinase reaction, which is then converted back to ATP and detected using a luciferase-based system. bmglabtech.com
These assays can be performed in a high-throughput format, allowing for the rapid screening of large numbers of compounds against a panel of kinases. eurofinsdiscovery.com This is crucial for determining a compound's selectivity profile, which is its activity against a wide range of kinases. reactionbiology.com A highly selective inhibitor is often desirable to minimize off-target effects. Kinase profiling services offer screening against large panels of kinases, providing a comprehensive assessment of a compound's selectivity across the human kinome. reactionbiology.comeurofinsdiscovery.com
Integration of Chemical Synthesis with Biological Screening
The development of this compound and related analogs is a prime example of the successful integration of chemical synthesis and biological screening. The alkyne functional group is not just a passive tag; it is a versatile chemical handle that enables a wide range of applications through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). vulcanchem.comnih.gov
This strategy allows for the efficient, parallel synthesis of libraries of Ruxolitinib analogs. nih.gov By starting with a this compound core, a diverse range of chemical groups can be "clicked" on, creating a collection of new compounds with potentially different biological activities. nih.gov This approach is highly efficient because the click reaction is robust, high-yielding, and can be performed under mild conditions. vulcanchem.com Furthermore, the resulting triazole linkage can itself contribute to the biological activity of the final compound. vulcanchem.com
The synthesized library of compounds can then be subjected to high-throughput biological screening, such as the kinase assays described in the previous section, to identify compounds with improved potency, selectivity, or other desirable properties. nih.govacs.org This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery. The ability to rapidly generate and test new molecules accelerates the process of lead optimization and the development of new drug candidates. researchgate.net For example, this approach has been used to create Ruxolitinib analogs with altered selectivity profiles, demonstrating the power of combining chemical synthesis with biological evaluation to fine-tune the properties of a drug molecule. nih.gov
Future Directions and Research Gaps in Ruxolitinib Alkyne Studies
Development of Next-Generation Chemical Probes for JAK Family Kinases
The high degree of structural similarity among the ATP-binding sites of Janus kinase (JAK) family members (JAK1, JAK2, JAK3, and TYK2) presents a significant hurdle in the development of highly selective inhibitors. acs.org While ruxolitinib (B1666119) itself shows potent inhibition of JAK1 and JAK2, the ability to create next-generation probes with tailored selectivity is a key area of future research. chemicalprobes.orgmdpi.com Ruxolitinib-alkyne provides a versatile scaffold for this purpose.
By utilizing the alkyne functional group, researchers can employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a diverse array of chemical moieties. vulcanchem.comnih.gov This strategy allows for the exploration of structure-activity relationships (SAR) aimed at enhancing selectivity. For instance, a structure-based design hypothesis has been used to invert the selectivity profile of ruxolitinib, leading to the identification of a potent JAK3 inhibitor. vulcanchem.comnih.gov Future efforts will likely focus on:
Covalent Inhibitors: Exploring the development of covalent JAK inhibitors by incorporating reactive groups that can form a bond with non-catalytic cysteine residues, such as Cys909 in JAK3. acs.org
Allosteric Site Targeting: Designing probes that target less conserved allosteric sites outside the ATP-binding pocket to achieve greater isoform specificity. drugdiscoverychemistry.com
Pseudokinase Domain Ligands: Investigating the pseudokinase (JH2) domain, which plays a regulatory role, as a potential target for developing highly selective inhibitors. nih.govtandfonline.com
Table 1: Inhibitory Profile of Ruxolitinib and a Derivative
| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Reference |
| Ruxolitinib | JAK1 | 3.3 | Potent JAK1/JAK2 inhibitor | chemicalprobes.org |
| JAK2 | 2.8 | >130-fold vs. JAK3 | vulcanchem.com | |
| JAK3 | 428 | chemicalprobes.org | ||
| TYK2 | 19 | chemicalprobes.org | ||
| Ruxolitinib-derived JAK3 Inhibitor | JAK3 | 35 | High selectivity against other JAKs | vulcanchem.comnih.gov |
Exploration of this compound in Diverse Biological Systems
The application of alkyne-tagged probes is not limited to isolated enzyme assays. A significant future direction is the use of this compound to study JAK signaling in more complex and physiologically relevant settings. The bioorthogonal nature of the alkyne tag allows for its detection and manipulation within living cells and even whole organisms without interfering with native biological processes. itmedicalteam.plgoogleapis.com
Future research can leverage this compound to:
Visualize Drug Distribution: By attaching a fluorescent reporter to the alkyne tag, researchers can visualize the subcellular localization and tissue distribution of the inhibitor. nih.govrsc.org
Monitor Metabolic Activity: Alkyne tags can be used in conjunction with techniques like Raman imaging to monitor the metabolic fate of the drug and its impact on cellular metabolism. rsc.org
Study Different Cell Types: this compound can be used to probe the effects of JAK inhibition in various cell types, including immune cells, cancer cells, and neuronal tissues, to better understand the context-dependent roles of JAK signaling. rsc.orgnih.govgoogle.com
This will provide a more comprehensive understanding of how ruxolitinib and its derivatives function in different biological contexts, potentially uncovering new therapeutic applications and explaining off-target effects.
Advancements in High-Throughput Screening and Lead Discovery Using Alkyne Tags
The alkyne handle on this compound is a powerful tool for accelerating drug discovery through high-throughput screening (HTS) and lead optimization. nih.gov "Click" chemistry enables the rapid parallel synthesis of large libraries of ruxolitinib analogs, where diverse chemical functionalities can be introduced at the alkyne position. nih.govacs.org
A key technology in this area is Alkyne-Tag Raman Screening (ATRaS) , which combines the sensitivity of Surface-Enhanced Raman Scattering (SERS) with the specificity of the alkyne tag. researchgate.netnih.govfigshare.com This method allows for the rapid detection of alkyne-labeled molecules in complex biological samples, such as cell lysates. nih.gov
Future advancements in this area will likely involve:
Miniaturization and Automation: Further development of automated HTS platforms that can screen thousands of compounds quickly and efficiently. researchgate.net
Multiplexed Screening: The use of different alkyne tags with distinct Raman shifts to allow for the simultaneous screening of multiple compounds or the probing of multiple targets. rsc.org
In-situ Screening: Applying these screening methods directly within cells to identify compounds that engage their targets in a native environment. itmedicalteam.pl
Table 2: High-Throughput Screening Technologies Utilizing Alkyne Tags
| Technology | Principle | Application | Key Advantages | Reference |
| ATRaS | Detection of alkyne-tagged peptides using SERS after proteolysis and HPLC. | Identifying small-molecule binding sites in proteins. | High sensitivity (fentomole detection limit), high molecular selectivity. | researchgate.netnih.govfigshare.com |
| Click Chemistry Libraries | Copper-catalyzed azide-alkyne cycloaddition for parallel synthesis. | Rapid generation of diverse compound libraries for lead discovery. | High reaction efficiency, mild conditions, stable product formation. | nih.govitmedicalteam.placs.org |
Deeper Understanding of Off-Target Interactions through Advanced Proteomics
While ruxolitinib is a selective JAK1/2 inhibitor, all small-molecule drugs have the potential for off-target interactions that can lead to unexpected therapeutic effects or adverse events. nih.govplos.org this compound, when used in conjunction with advanced proteomics techniques, provides a powerful method for identifying these off-target binding partners on a proteome-wide scale. nih.gov
Chemoproteomics approaches, such as affinity-based protein profiling, can utilize this compound as a "bait" to pull down interacting proteins from a cell lysate. These proteins can then be identified and quantified using mass spectrometry. nih.govnih.gov
Key future research goals in this area include:
Quantitative Profiling: Employing quantitative proteomics methods to measure the binding affinities of this compound to both on-target and off-target proteins. nih.govnih.gov
Identifying Novel Targets: Uncovering previously unknown interacting proteins that could represent new therapeutic targets or explain mechanisms of toxicity. plos.org
Characterizing Post-Translational Modifications: Using proteomics to investigate how ruxolitinib and its analogs affect the phosphorylation status and other post-translational modifications of proteins downstream of JAK signaling and other pathways. mdpi.comfrontiersin.org
A deeper understanding of the complete interaction profile of ruxolitinib and its derivatives will be crucial for designing safer and more effective next-generation kinase inhibitors. hecklab.com
Q & A
Q. What are the established synthetic methodologies for preparing Ruxolitinib-alkyne derivatives, and how can their purity be validated?
this compound derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently constructs the triazole core. Key steps include preparing terminal alkyne precursors through optimized protocols and isolating products via precipitation/centrifugation to achieve high purity . Purity validation requires orthogonal analytical techniques such as HPLC (for retention time consistency), LC/MS (to confirm molecular weight), and NMR (to verify structural integrity). Elemental analysis ensures stoichiometric accuracy, while chiral analysis confirms enantiopurity if applicable .
Q. How can researchers assess the biological activity of this compound analogs in JAK inhibition assays?
Standard methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against JAK isoforms (e.g., JAK1, JAK2, JAK3) using recombinant kinases and ATP-competitive assays.
- Cellular assays : Evaluate phospho-STAT3/5 levels in myeloproliferative cell lines (e.g., HEL cells) via Western blot or flow cytometry.
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Clinical trial data (e.g., COMFORT-I/II) should be referenced for baseline efficacy comparisons .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported JAK isoform selectivity of this compound derivatives?
Contradictions may arise from differences in assay conditions (e.g., ATP concentration, kinase activation states) or cellular contexts. To address this:
- Perform structural docking studies using published JAK2 binding models to predict interactions (e.g., hydrophobic pocket occupancy, hydrogen bonding) .
- Use isoform-specific mutagenesis to validate critical residues influencing selectivity.
- Compare data across standardized assays (e.g., uniform ATP Km values) and cross-validate with independent laboratories .
Q. How can researchers design this compound analogs to invert JAK selectivity (e.g., favoring JAK3 over JAK1/2)?
Based on proposed binding models, modifications include:
- Introducing electrophilic groups (e.g., acrylamides) to enable covalent binding to JAK3-specific cysteine residues.
- Adjusting substituent bulk at the triazole position to sterically hinder JAK1/2 binding pockets.
- Validating hypotheses via molecular dynamics simulations and synthesizing focused libraries for activity-relationship studies .
Q. What methodologies ensure reproducibility in preclinical studies of this compound derivatives?
- Detailed experimental protocols : Specify reaction conditions (e.g., catalyst loading, temperature), purification steps, and analytical thresholds (e.g., ≥95% purity).
- Data transparency : Publish full spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles.
- Independent validation : Collaborate with third-party labs to replicate key findings, particularly for efficacy and toxicity profiles .
Q. How should researchers address discrepancies in pharmacokinetic (PK) data for this compound across preclinical models?
- Conduct species-specific PK studies to compare metabolic stability (e.g., microsomal half-life) and bioavailability.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing.
- Analyze metabolites via LC-MS/MS to identify species-dependent oxidation or conjugation pathways .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Apply non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How can researchers optimize the balance between efficacy and toxicity in this compound derivatives?
- Perform therapeutic index (TI) calculations (LD₅₀/ED₅₀) in rodent models.
- Implement toxicogenomic profiling (e.g., RNA-seq of liver/kidney tissues) to identify off-target pathways.
- Utilize prodrug strategies to enhance target tissue specificity and reduce systemic exposure .
Ethical and Reproducibility Considerations
Q. What steps are critical for ensuring ethical compliance in studies involving this compound analogs?
- Adhere to IRB protocols for animal/human studies, including justification of sample sizes and humane endpoints.
- Disclose all conflicts of interest (e.g., funding sources) and publish negative results to avoid publication bias .
Q. How can researchers enhance the reproducibility of in vivo efficacy studies for this compound?
- Standardize animal models (e.g., JAK2V617F transgenic mice) and housing conditions.
- Pre-register study designs on platforms like ClinicalTrials.gov or OSF to mitigate outcome switching.
- Share raw data via repositories (e.g., Zenodo, Figshare) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
